3-Iodo-6,8-dimethylquinolin-4(1H)-one
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Overview
Description
3-Iodo-6,8-dimethylquinolin-4(1H)-one is a quinoline derivative characterized by the presence of iodine and methyl groups at specific positions on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6,8-dimethylquinolin-4(1H)-one typically involves the iodination of a quinoline precursor. A common method might include:
Starting Material: 6,8-dimethylquinolin-4(1H)-one
Reagent: Iodine or an iodine donor such as N-iodosuccinimide (NIS)
Solvent: Acetic acid or dichloromethane
Conditions: Room temperature or slightly elevated temperatures
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This might include continuous flow reactions and the use of more efficient catalysts or reagents to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-6,8-dimethylquinolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions might yield various substituted quinolines, while coupling reactions could produce biaryl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Iodo-6,8-dimethylquinolin-4(1H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The iodine atom could play a role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
6,8-Dimethylquinolin-4(1H)-one: Lacks the iodine atom, which might affect its reactivity and biological activity.
3-Bromo-6,8-dimethylquinolin-4(1H)-one: Similar structure but with a bromine atom instead of iodine.
3-Chloro-6,8-dimethylquinolin-4(1H)-one: Contains a chlorine atom, which might result in different reactivity and properties.
Uniqueness
The presence of the iodine atom in 3-Iodo-6,8-dimethylquinolin-4(1H)-one can significantly influence its chemical reactivity and biological activity, making it unique compared to its halogenated analogs.
Properties
Molecular Formula |
C11H10INO |
---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
3-iodo-6,8-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10INO/c1-6-3-7(2)10-8(4-6)11(14)9(12)5-13-10/h3-5H,1-2H3,(H,13,14) |
InChI Key |
RRBCBKQLSJEFKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=CN2)I)C |
Origin of Product |
United States |
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